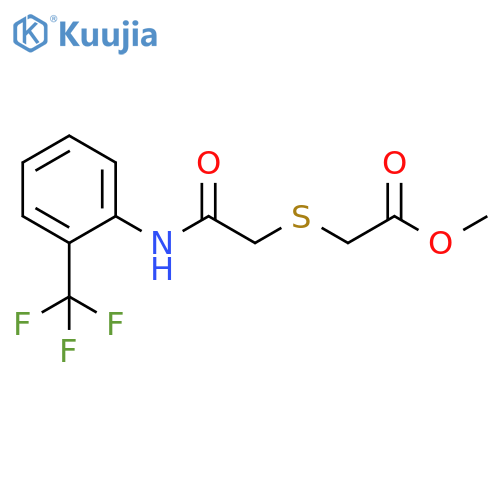Cas no 403834-57-1 (methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate)
メチル 2-({2-(トリフルオロメチル)フェニルカルバモイル}メチル)スルファニルアセテートは、有機合成において有用な中間体として機能する化合物です。この化合物は、トリフルオロメチル基とカルバモイル基を有するフェニル環と、チオエステル部位を有するアセテート構造を併せ持ち、高い反応性と多様な修飾可能性を特徴とします。特に、医薬品や農薬の合成において、重要な骨格構築ユニットとして利用可能です。トリフルオロメチル基の導入により、脂溶性の向上や代謝安定性の付与が期待でき、生物活性化合物の設計において有利な特性を発揮します。また、チオエステル部位は求核置換反応や環化反応など、多様な変換が可能な官能基として機能します。

403834-57-1 structure
商品名:methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate
methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate
- Acetic acid, 2-[[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]thio]-, methyl ester
- methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate
- methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate
- SR-01000009949-1
- SR-01000009949
- AKOS024602557
- 403834-57-1
- F1016-0222
- methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate
-
- インチ: 1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17)
- InChIKey: JSKNKFPNMIHMHB-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 307.04899890g/mol
- どういたいしつりょう: 307.04899890g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 80.7Ų
methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1016-0222-20mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1016-0222-2μmol |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1016-0222-3mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1016-0222-2mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1016-0222-15mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1016-0222-10mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1016-0222-1mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1016-0222-20μmol |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1016-0222-4mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1016-0222-10μmol |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
403834-57-1 (methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate) 関連製品
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
